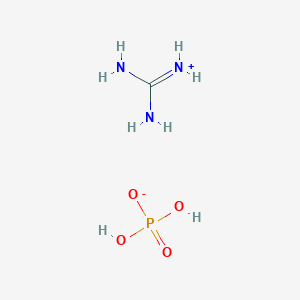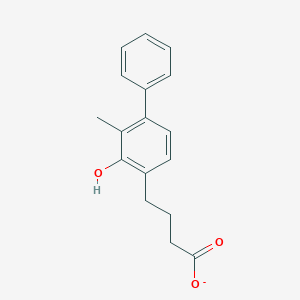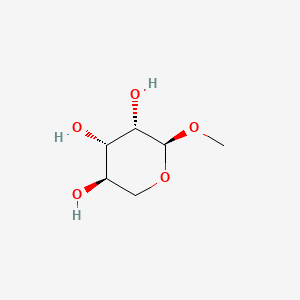
リン酸水素二グアニジニウム
説明
Guanidinium dihydrogen phosphate (GDP) is an important organic compound used in a variety of scientific and laboratory experiments. This compound is a colorless, water-soluble solid that is highly soluble in water and contains a guanidinium cation and two phosphate anions. It is a commonly used reagent in biochemistry and molecular biology research and has a wide range of applications in the scientific community. GDP is also used in the synthesis of other compounds, such as peptides and proteins, as well as in the study of enzyme kinetics.
科学的研究の応用
木材用難燃剤
GDPは、ホウ酸亜鉛(ZB)と組み合わせて、マイクロ波-超音波含浸によって木材を改質するために使用でき、難燃性と熱安定性を向上させる {svg_1}。処理された木材サンプルは、限界酸素指数(LOI)値が47.8%に上昇することで、難燃性において優れた性能を示します。 熱重量分析(TGA)の結果は、木材の優れた熱安定性を示しています {svg_2}.
綿用難燃剤
GDPベースの製剤は、綿の難燃剤として使用されてきました。 樹脂(メラミン)または3-アミノプロピルエトキシシラン(APS)と組み合わせて、これらの製剤は限界酸素指数(LOI)を30 vol.%以上に上げ、良好な難燃性を示します {svg_3}。 特に、APS、GDP、メラミンの混合物に基づく製剤は、綿に優れた難燃性を提供し、浸漬試験後にM1分類を取得します {svg_4}.
細胞取り込み
GDPのグアニジニウム基は、細胞取り込みを促進することが判明しています。 これは、生物学的に関連する相手と2つの強い平行水素結合を形成し、アンモニウム基と比較してより有利な水素結合配向を生成します {svg_5}。 この特性により、GDPは、薬物の効率的な細胞取り込みが多くの場合、重要な課題である薬物送達分野で有用な化合物になります {svg_6}.
作用機序
Target of Action
Guanidinium-rich molecules, such as Guanidinium Dihydrogen Phosphate, primarily target the plasma membrane of cells . They interact with multiple negatively charged plasma membrane groups . Guanidinium groups have high affinities and selectivities for phosphates and arsenates over other anions .
Mode of Action
Guanidinium Dihydrogen Phosphate interacts with its targets through charge pairing and hydrogen bonding . The guanidinium groups bind the phosphate tightly . The interaction with softer ions such as phosphates and sulfates is facilitated by delocalization of the positive charge in the guanidinium group . This interaction leads to a transient membrane channel that facilitates the transport of arginine-rich peptides toward the cell interior .
Biochemical Pathways
The biochemical pathways affected by Guanidinium Dihydrogen Phosphate involve the translocation of biomolecules across the plasma membrane . This process is energy-independent and non-endocytotic, allowing the compound to gain free access to the cytosol and nucleus .
Pharmacokinetics
The pharmacokinetics of Guanidinium Dihydrogen Phosphate involve its rapid absorption and distribution within the cell . The compound enters living cells efficiently in a non-endocytic, energy-independent manner
Result of Action
The result of the action of Guanidinium Dihydrogen Phosphate is the efficient cellular uptake and delivery of bioactive cargos through biological barriers . This includes the transport of a wide range of cargos, including drugs and biomarkers .
Action Environment
The action of Guanidinium Dihydrogen Phosphate is influenced by environmental factors such as the pH gradient of the cell membrane and the presence of fatty acids . Deprotonated fatty acids in contact with the cell exterior interact with guanidinium groups, facilitating the transport of arginine-rich peptides toward the cell interior . On the cytosolic side, the fatty acids become protonated, releasing the peptides and resealing the channel .
Safety and Hazards
Guanidinium dihydrogen phosphate should not be released into the environment . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Relevant Papers
Guanidinium dihydrogen phosphate has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), Cell Research 33, 273–287 (2023), and others .
生化学分析
Biochemical Properties
The guanidinium functional group in guanidinium dihydrogen phosphate is commonly used by proteins and enzymes to recognize and bind anions using ion pairing and hydrogen bonding . The specific patterns of hydrogen bonding and the great basicity of the guanidine functional group allow it to play several key roles in recognition and catalysis .
Cellular Effects
Guanidinium-rich molecules, such as guanidinium dihydrogen phosphate, efficiently enter living cells in a non-endocytic energy-independent manner and transport a wide range of cargos, including drugs and biomarkers .
Molecular Mechanism
The mechanism by which guanidinium dihydrogen phosphate exerts its effects at the molecular level involves the essential role of guanidinium groups and two universal cell components: fatty acids and the cell membrane pH gradient . Deprotonated fatty acids in contact with the cell exterior interact with guanidinium groups, leading to a transient membrane channel that facilitates the transport of arginine-rich peptides toward the cell interior .
Temporal Effects in Laboratory Settings
The guanidinium functional group is known to play several key roles in recognition and catalysis, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Guanidinium-rich molecules have been demonstrated to efficiently enter living cells and transport a wide range of cargos, suggesting that the effects of guanidinium dihydrogen phosphate may vary with different dosages .
Metabolic Pathways
The guanidinium functional group is commonly used by proteins and enzymes to recognize and bind anions, suggesting that it may interact with various enzymes or cofactors .
Transport and Distribution
Guanidinium dihydrogen phosphate is likely transported and distributed within cells and tissues through the action of the guanidinium groups. These groups interact with deprotonated fatty acids in contact with the cell exterior, leading to a transient membrane channel that facilitates transport .
Subcellular Localization
Given the ability of guanidinium groups to facilitate cellular translocation and delivery of bioactive cargos, it is likely that guanidinium dihydrogen phosphate can be found in various compartments or organelles within the cell .
特性
IUPAC Name |
diaminomethylideneazanium;dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDDGDWODCGBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[NH2+])(N)N.OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5423-23-4, 38848-02-1, 5423-22-3 | |
| Record name | Guanidine, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38848-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201036309 | |
| Record name | Guanidinium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1763-07-1, 5423-22-3 | |
| Record name | Guanidinium phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidinium dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-O-benyl-4,6-O-[(R)-phenylmethylene]-1-thio-a-D-Mannopyranoside](/img/no-structure.png)


![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)
![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)


